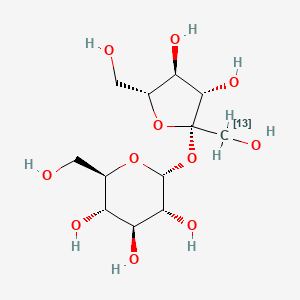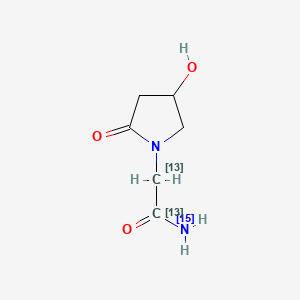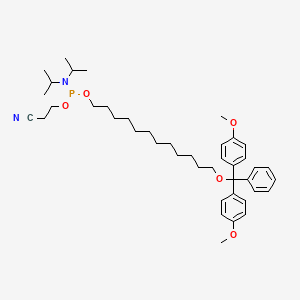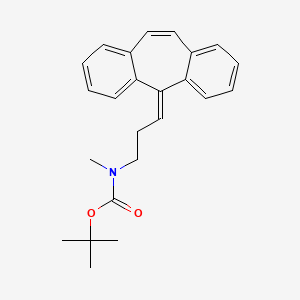
7-O-Pivaloyl-genistein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Pivaloyl-genistein is a synthetic derivative of genistein, an isoflavone predominantly found in soy products. This compound is characterized by the addition of a pivaloyl group at the 7th position of the genistein molecule. The molecular formula of this compound is C20H18O6, and it has a molecular weight of 354.35 . This modification enhances the compound’s stability and bioavailability, making it a valuable subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Pivaloyl-genistein typically involves the esterification of genistein with pivalic anhydride. The reaction is catalyzed by a base such as pyridine or triethylamine, and it is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 7-O-Pivaloyl-genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyl group, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced genistein derivatives.
Substitution: Amino or thiol-substituted genistein derivatives.
科学的研究の応用
7-O-Pivaloyl-genistein has a wide range of applications in scientific research, including:
Chemistry: Used as a biochemical tool to study enzyme interactions and protein modifications.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability.
作用機序
The mechanism of action of 7-O-Pivaloyl-genistein involves its interaction with various molecular targets and pathways. It inhibits protein-tyrosine kinase and topoisomerase-II activities, leading to the induction of G2 phase arrest in cancer cells . Additionally, it acts as a selective estrogen receptor modulator, influencing the transcription of estrogen-responsive genes. These actions contribute to its anticancer and cardioprotective effects.
類似化合物との比較
Genistein: The parent compound, known for its phytoestrogenic and anticancer properties.
Daidzein: Another isoflavone with similar biological activities but differing in the position of hydroxyl groups.
Biochanin A: A methylated derivative of genistein with enhanced bioavailability and similar biological effects.
Uniqueness of 7-O-Pivaloyl-genistein: The addition of the pivaloyl group at the 7th position of genistein enhances its stability and bioavailability, making it more effective in biological systems. This modification also allows for more precise studies of its biological effects and potential therapeutic applications .
特性
CAS番号 |
1346605-04-6 |
|---|---|
分子式 |
C20H18O6 |
分子量 |
354.358 |
IUPAC名 |
[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |
InChIキー |
OFLNOIUVXLNRNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)

![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
